molecular formula C16H17FN6O B7532260 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea

1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea

Cat. No.: B7532260
M. Wt: 328.34 g/mol
InChI Key: PSCWREAOXBOFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea is a chemical compound that has been extensively studied for its scientific research applications. It is a potent inhibitor of a protein kinase called VEGFR2, which is involved in the growth of blood vessels.

Mechanism of Action

1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea works by binding to the ATP-binding site of VEGFR2, which prevents the activation of the receptor. This, in turn, prevents the downstream signaling pathways that are involved in the growth of blood vessels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of VEGFR2. This inhibition prevents the growth of new blood vessels, which can be beneficial in the treatment of cancer. However, it can also have detrimental effects, such as impairing wound healing and causing hypertension.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea in lab experiments is its potency as a VEGFR2 inhibitor. This makes it an effective tool for studying the role of VEGFR2 in various biological processes. However, its potency can also be a limitation, as it can cause off-target effects and toxicity.

Future Directions

There are several future directions for research on 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases that involve the growth of blood vessels. Another direction is to explore its off-target effects and potential toxicity, in order to develop safer and more effective VEGFR2 inhibitors. Finally, research could be focused on developing new synthetic routes to this compound, in order to make it more accessible for scientific research.

Synthesis Methods

The synthesis of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea involves several steps. The starting material is 3-fluoro-4-iodoaniline, which is reacted with 2,5-dimethylpyrazole in the presence of a base to form the pyrazole-3-yl-4-iodoaniline intermediate. This intermediate is then reacted with (N,N-dimethylamino)acetaldehyde dimethyl acetal to form the imidazole-1-yl-phenyl intermediate. Finally, this intermediate is reacted with N,N'-dimethylurea in the presence of a base to form the desired product.

Scientific Research Applications

1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea has been extensively studied for its scientific research applications. It is a potent inhibitor of VEGFR2, which is involved in the growth of blood vessels. Inhibition of VEGFR2 has been shown to be effective in the treatment of cancer, as it can prevent the growth of new blood vessels that are necessary for tumor growth.

Properties

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O/c1-11-7-15(22(2)21-11)20-16(24)19-9-12-3-4-14(13(17)8-12)23-6-5-18-10-23/h3-8,10H,9H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCWREAOXBOFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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